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molecular formula C12H24N2O2 B597713 (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 1357600-61-3

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No. B597713
M. Wt: 228.336
InChI Key: MNJCZOJFFXXZKR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393957B2

Procedure details

Ammonium acetate (700 g, 9.09 mol) was added to a stirred solution of 1-t-butyloxy carbonyl-3,3-dimethyl-4-piperidone (352 g, 1.55 mol) in methanol (1.0 L). The suspension was stirred for 3 hr at 20-30° C. The reaction mixture was cooled to 0° C. and sodiumcyanoborohydride (45 g, 0.71 mol) was added portion wise over 30 minutes. Cooling was removed and the suspension was stirred for 12 hr at 20-30° C. The reaction mixture was concentrated to dryness, stirred with water (2.0 L) and extracted with 1.0 L×3 dichloromethane. Combined organic extract was washed with water and dried over sodium sulfate. Evaporation of organic solvent afforded the product.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].[C:6]([O:10][C:11]([N:13]1[CH2:18][CH2:17][C:16](=O)[C:15]([CH3:21])([CH3:20])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C([BH3-])#[N:23].[Na+]>CO>[NH2:23][CH:16]1[CH2:17][CH2:18][N:13]([C:11]([O:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])[CH2:14][C:15]1([CH3:21])[CH3:20] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
352 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hr at 20-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the suspension was stirred for 12 hr at 20-30° C
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
STIRRING
Type
STIRRING
Details
stirred with water (2.0 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.0 L×3 dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Combined organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of organic solvent
CUSTOM
Type
CUSTOM
Details
afforded the product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1C(CN(CC1)C(=O)OC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07393957B2

Procedure details

Ammonium acetate (700 g, 9.09 mol) was added to a stirred solution of 1-t-butyloxy carbonyl-3,3-dimethyl-4-piperidone (352 g, 1.55 mol) in methanol (1.0 L). The suspension was stirred for 3 hr at 20-30° C. The reaction mixture was cooled to 0° C. and sodiumcyanoborohydride (45 g, 0.71 mol) was added portion wise over 30 minutes. Cooling was removed and the suspension was stirred for 12 hr at 20-30° C. The reaction mixture was concentrated to dryness, stirred with water (2.0 L) and extracted with 1.0 L×3 dichloromethane. Combined organic extract was washed with water and dried over sodium sulfate. Evaporation of organic solvent afforded the product.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].[C:6]([O:10][C:11]([N:13]1[CH2:18][CH2:17][C:16](=O)[C:15]([CH3:21])([CH3:20])[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].C([BH3-])#[N:23].[Na+]>CO>[NH2:23][CH:16]1[CH2:17][CH2:18][N:13]([C:11]([O:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])[CH2:14][C:15]1([CH3:21])[CH3:20] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
352 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hr at 20-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the suspension was stirred for 12 hr at 20-30° C
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
STIRRING
Type
STIRRING
Details
stirred with water (2.0 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.0 L×3 dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Combined organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of organic solvent
CUSTOM
Type
CUSTOM
Details
afforded the product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1C(CN(CC1)C(=O)OC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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